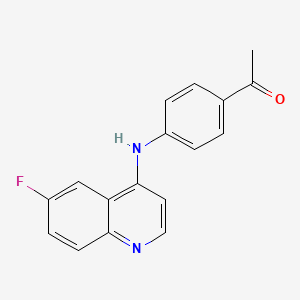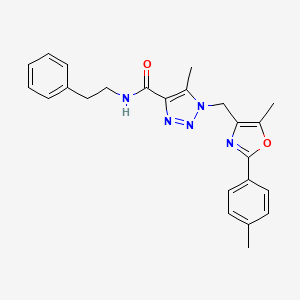![molecular formula C14H16O2 B2956155 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287311-11-7](/img/structure/B2956155.png)
3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1.1.1]pentane (BCP) derivatives, such as the one you mentioned, are of significant interest in contemporary medicinal chemistry . They are often used as building blocks in the synthesis of various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for “3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” are not available, BCP derivatives are generally synthesized using various organic chemistry techniques . For instance, a metal-free homolytic aromatic alkylation protocol has been reported for the synthesis of similar BCP derivatives .Molecular Structure Analysis
The molecular structure of BCP derivatives is characterized by a three-membered ring flanked by two larger rings . This unique structure can mimic ortho- or meta-substituted arenes, making these compounds useful in drug design .Physical And Chemical Properties Analysis
The physical and chemical properties of BCP derivatives can vary widely depending on the specific derivative. Generally, these compounds are characterized by their stability and resistance to metabolic degradation .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
BCP derivatives are a hot topic in contemporary medicinal chemistry, and research into their synthesis and applications is ongoing . Future research will likely focus on developing new synthesis methods, exploring their biological activity, and investigating their potential applications in drug design .
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-3-4-10(2)11(5-9)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQKGQTEJYZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)
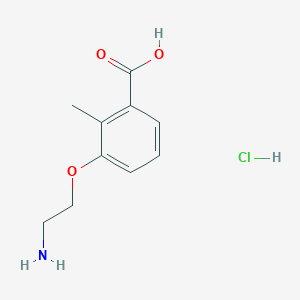
![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)
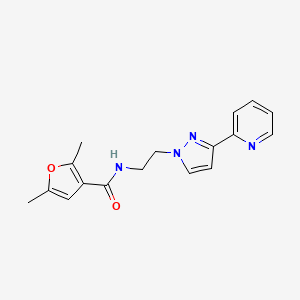
![6-(Aminomethyl)bicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2956077.png)
![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)
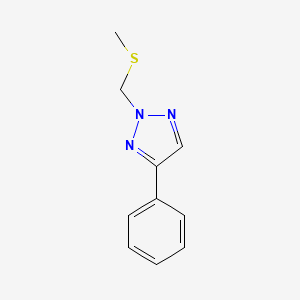
![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)
![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)
![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)
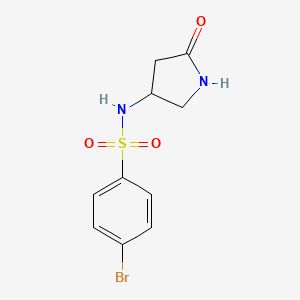
![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)
